molecular formula C11H12N2O3 B14340300 Acetamide, N-(2-nitrophenyl)-N-2-propenyl- CAS No. 107616-24-0

Acetamide, N-(2-nitrophenyl)-N-2-propenyl-

Cat. No.: B14340300
CAS No.: 107616-24-0
M. Wt: 220.22 g/mol
InChI Key: SVGGGHDOKXRTDV-UHFFFAOYSA-N
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Description

Acetamide, N-(2-nitrophenyl)-N-2-propenyl- is an organic compound with the molecular formula C11H10N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with a 2-nitrophenyl group and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-nitrophenyl)-N-2-propenyl- typically involves the reaction of 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-nitrophenyl)-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Amino-N-(2-propenyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitrobenzoic acid and allylamine.

Scientific Research Applications

Acetamide, N-(2-nitrophenyl)-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-nitrophenyl)-N-2-propenyl- involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propenyl group can also participate in covalent bonding with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide, 2’-nitro-: Similar structure but lacks the propenyl group.

    N-(4-nitrophenyl)acetamide: Similar nitro group but different substitution pattern.

    N-(2-hydroxyphenyl)acetamide: Hydroxy group instead of nitro group.

Uniqueness

Acetamide, N-(2-nitrophenyl)-N-2-propenyl- is unique due to the presence of both the nitro and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

107616-24-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(2-nitrophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H12N2O3/c1-3-8-12(9(2)14)10-6-4-5-7-11(10)13(15)16/h3-7H,1,8H2,2H3

InChI Key

SVGGGHDOKXRTDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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